

Application of Desethylatrazine-d7 in Toxicological Studies

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Compound of Interest

Compound Name: Desethylatrazine-d7

Cat. No.: B1140463

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Introduction

Desethylatrazine-d7 (DEA-d7) is the deuterated form of desethylatrazine (DEA), a primary metabolite of the widely used herbicide atrazine. In toxicological research, the accurate quantification of metabolites like DEA is crucial for understanding the parent compound's absorption, distribution, metabolism, and excretion (ADME), as well as its potential health effects. DEA-d7 serves as an invaluable internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the precise measurement of DEA in various biological and environmental matrices. Its use significantly improves the accuracy and reliability of toxicological assessments of atrazine exposure.

Atrazine is metabolized in humans and experimental animals through successive N-dealkylation, primarily carried out by cytochrome P450 enzymes, to form desethylatrazine and deisopropylatrazine.[1][2] Studies have investigated the toxicity of atrazine and its metabolites, with findings indicating that while DEA is generally less toxic than the parent compound, it still poses ecological risks, particularly in aquatic environments where it can affect reproduction and growth.[3][4][5]

Applications in Toxicological Research

The primary application of **Desethylatrazine-d7** in toxicological studies is as an internal standard for the quantitative analysis of desethylatrazine. Due to its structural similarity and identical physicochemical properties to the non-labeled DEA, DEA-d7 co-elutes during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry.

However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer. This enables correction for variations in sample preparation, injection volume, and instrument response, leading to highly accurate quantification.

Key applications include:

- **Biomonitoring:** Quantifying DEA levels in human and animal tissues (e.g., urine, blood, liver) to assess atrazine exposure.
- **Environmental Monitoring:** Measuring DEA concentrations in environmental samples such as water, soil, and sediment to evaluate environmental contamination and exposure pathways.
- **Toxicokinetic Studies:** Characterizing the absorption, distribution, metabolism, and excretion of atrazine by accurately measuring the formation and elimination of its metabolites.
- **In Vitro Toxicology:** Quantifying DEA in cell culture media or lysates to study the metabolic pathways and potential toxicity of atrazine at a cellular level.

Experimental Protocols

Protocol 1: Quantification of Desethylatrazine in Urine using LC-MS/MS

This protocol describes the determination of desethylatrazine in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Desethylatrazine-d7** as an internal standard.

1. Materials and Reagents

- Desethylatrazine (DEA) standard
- **Desethylatrazine-d7** (DEA-d7) internal standard
- Methanol (HPLC grade)
- Ammonium acetate
- Reagent water

- Urine samples
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
- Centrifuge the samples to pellet any precipitates.
- To a 1 mL aliquot of the urine supernatant, add a known concentration of **Desethylatrazine-d7** internal standard solution (e.g., 5 ng/mL final concentration).
- For sample cleanup and concentration, perform Solid Phase Extraction (SPE). Condition the SPE cartridge according to the manufacturer's instructions.
- Load the urine sample onto the conditioned SPE cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the analytes with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A suitable C18 column (e.g., Hypersil GOLD 100 x 2.1 mm, 3 µm).
 - Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B).
 - Flow Rate: 400 µL/min.
 - Injection Volume: 10 µL.
- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Monitor the specific precursor-to-product ion transitions for both DEA and DEA-d7.

4. Quantification

- Generate a calibration curve by plotting the ratio of the peak area of DEA to the peak area of DEA-d7 against the concentration of the DEA standards.
- Calculate the concentration of DEA in the urine samples from the calibration curve.

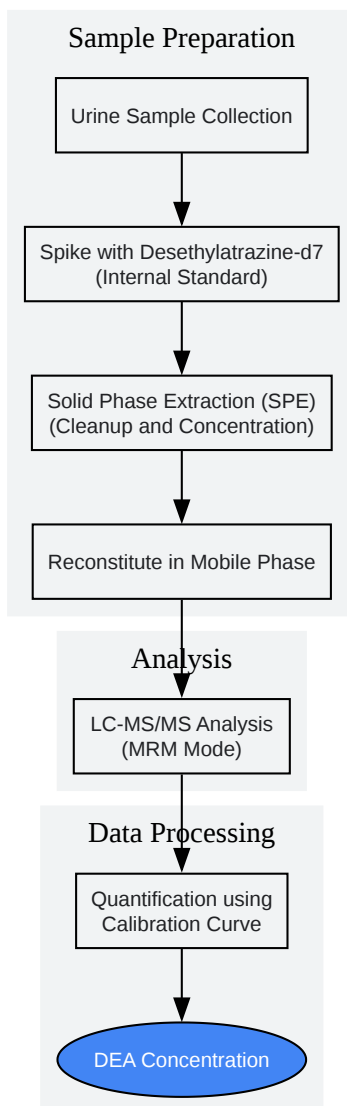
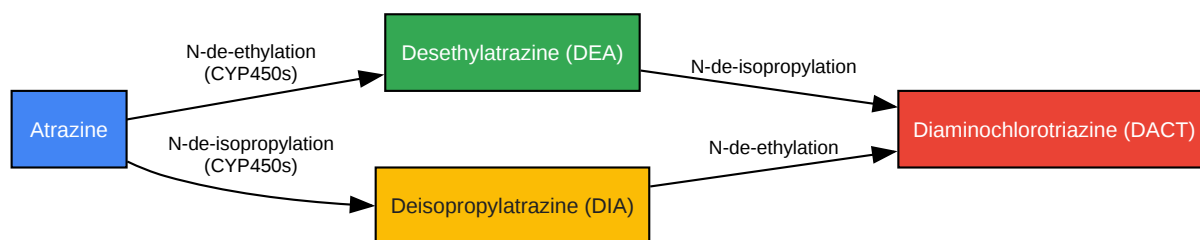
Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of desethylatrazine using methods that employ isotopically labeled internal standards.

Parameter	Value	Matrix	Analytical Method	Reference
Limit of Quantification (LOQ)	0.10 µg/L	Water	GC/MSD	
Method Detection Limit (MDL)	38 ng/L	Water	GC/Ion Trap MS	
Recovery (Atrazine)	90% (±12%)	Water	GC/MSD	
Recovery (Desethylatrazine)	92% (±13%)	Water	GC/MSD	
Recovery (Deisopropylatrazine)	98% (±16%)	Water	GC/MSD	
Recovery (Didealkylatrazine)	85% (±20%)	Water	GC/MSD	
Calibration Range	0.25 - 5.0 ng/mL	Drinking Water	LC-MS/MS	

Visualizations

Atrazine Metabolism Pathway



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